5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
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Overview
Description
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C7H5F9. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the highly reactive trifluoromethyl groups. The exact methods can vary, but they generally follow similar principles to the laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-2-(trifluoromethyl)-3-pentene
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
- Methyltributylammonium bis(trifluoromethanesulfonyl)imide
Uniqueness
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUPMXWGWBRAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508891 |
Source
|
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14115-46-9 |
Source
|
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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